2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene

Catalog No.
S940927
CAS No.
1881272-50-9
M.F
C8H4Br2ClF
M. Wt
314.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene

CAS Number

1881272-50-9

Product Name

2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene

IUPAC Name

4-chloro-2-(2,2-dibromoethenyl)-1-fluorobenzene

Molecular Formula

C8H4Br2ClF

Molecular Weight

314.37 g/mol

InChI

InChI=1S/C8H4Br2ClF/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4H

InChI Key

GRGTYTYJWCHVPJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C=C(Br)Br)F

Canonical SMILES

C1=CC(=C(C=C1Cl)C=C(Br)Br)F
  • Chemical Databases

    Searches of scientific databases like PubChem [] and Chemical Abstracts Service (CAS) do not yield any significant research publications focused on this particular compound.

  • Limited Commercial Availability

    While a few chemical suppliers list the compound as available for purchase, the lack of research publications suggests it is not a commonly studied material.

2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene is an organic compound characterized by a benzene ring with multiple halogen substituents. Specifically, it features a dibromovinyl group and both a chlorine and a fluorine atom attached to the aromatic system. This compound belongs to the class of halobenzenes, which are known for their unique chemical properties due to the presence of halogen atoms. The molecular formula of 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene is C₈H₄Br₂ClF, and its molecular weight is approximately 314.37 g/mol .

There is no current information available on the mechanism of action of 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene. This section would typically be relevant for compounds with biological activity, but the role of this compound in biological systems remains unknown.

  • Halogenated compounds can be irritating to the skin, eyes, and respiratory system.
  • Some halogenated compounds can be harmful if ingested.
, including:

  • Substitution Reactions: The dibromovinyl group can engage in nucleophilic substitution reactions, yielding different substituted products.
  • Reduction Reactions: It can be reduced to form derivatives such as 1-(2-bromovinyl)-4-fluorobenzene.
  • Oxidation Reactions: Under oxidative conditions, the dibromovinyl group may be converted into functional groups like aldehydes or carboxylic acids.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide can be employed under mild conditions.
  • Reduction: Catalytic hydrogenation or reducing agents like lithium aluminum hydride are effective.
  • Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can facilitate oxidation reactions.

The synthesis of 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene typically involves multi-step processes:

  • Bromination of 4-Fluorostyrene: This initial step introduces bromine substituents onto the aromatic ring.
  • Controlled Reaction Conditions: The use of bromine or bromine-containing reagents under controlled conditions ensures the desired dibromovinyl substitution on the benzene ring.

In industrial settings, large-scale bromination reactions are often utilized, employing automated reactors to maintain precise control over reaction conditions for enhanced yield and purity .

The compound has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Materials Science: The compound can be used in developing new materials with specific electronic or optical properties.
  • Pharmaceutical Research: Its unique structure may provide insights into new drug development pathways .

Similar Compounds

  • 1-(2,2-Dibromovinyl)-4-fluorobenzene
  • 1-(2,2-Dibromovinyl)-3-fluorobenzene
  • 1-(2,2-Dibromovinyl)-4-chlorobenzene

Uniqueness

The uniqueness of 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene lies in the specific positioning of its fluorine and chlorine atoms relative to the dibromovinyl group. This positional isomerism significantly influences its reactivity and the types of reactions it can undergo compared to its analogs. For instance, variations in substitution patterns can alter electronic properties and stability .

XLogP3

4.7

Dates

Modify: 2023-08-16

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